![molecular formula C7H16ClNO2S B1372217 4-[(Methylsulfonyl)methyl]piperidine hydrochloride CAS No. 597563-39-8](/img/structure/B1372217.png)
4-[(Methylsulfonyl)methyl]piperidine hydrochloride
Descripción general
Descripción
“4-[(Methylsulfonyl)methyl]piperidine hydrochloride” is a chemical compound with the CAS Number: 597563-39-8 . It has a molecular weight of 213.73 . This compound appears as a white solid and is used as an intermediate in organic synthesis . It is commonly used in the synthesis of various compounds in pharmaceuticals and pesticides .
Synthesis Analysis
The synthesis of this compound involves the reaction of tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate with a 4N hydrochloric acid·ethyl acetate solution . The reaction is carried out with stirring under ice-cooling .Molecular Structure Analysis
The molecular formula of “4-[(Methylsulfonyl)methyl]piperidine hydrochloride” is C7H16ClNO2S . The InChI Code for this compound is 1S/C7H15NO2S.ClH/c1-11(9,10)6-7-2-4-8-5-3-7;/h7-8H,2-6H2,1H3;1H .Physical And Chemical Properties Analysis
“4-[(Methylsulfonyl)methyl]piperidine hydrochloride” is a white solid with a molecular weight of 213.73 . It should be stored at 0-8°C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
4-[(Methylsulfonyl)methyl]piperidine hydrochloride is a compound involved in various synthesis processes and has notable chemical properties. It plays a role in reactions like nucleophile-promoted alkyne-iminium ion cyclizations, contributing to the synthesis of complex organic structures like (E)‐1‐Benzyl‐3‐(1‐Iodoethylidene)Piperidine (Arnold et al., 2003). Its derivatives have been synthesized and characterized for their unique properties, such as the derivatives prepared in the study by (Vinaya et al., 2009), highlighting its significance in chemical research.
Antimicrobial Activity
Derivatives of 4-[(Methylsulfonyl)methyl]piperidine hydrochloride exhibit significant antimicrobial properties. For instance, a study by (Iqbal et al., 2017) demonstrated that certain acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores showed promising antibacterial potentials. Similarly, derivatives synthesized by (Vinaya et al., 2009) displayed potent antimicrobial activities, emphasizing the compound's relevance in developing antimicrobial agents.
Pharmaceutical Applications
The compound and its derivatives are being explored for various pharmaceutical applications. For instance, (Nath et al., 2016) synthesized complexes of 4-[(Methylsulfonyl)methyl]piperidine hydrochloride, which exhibited interesting fluorescence properties, suggesting potential applications in medicinal chemistry and drug development.
Structural Analysis and Characterization
In-depth structural analysis and characterization of the compound and its derivatives provide valuable insights into their potential applications. For instance, studies like the one by (Szafran et al., 2007) involved single-crystal X-ray diffraction and other spectroscopic techniques to analyze the molecular structure, providing a foundation for further exploration of this compound in scientific research.
Safety and Hazards
This compound is classified as a GHS07 substance . It carries the signal word 'warning’ . The hazard statements associated with it are H302 (Harmful if swallowed) and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
4-(methylsulfonylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-11(9,10)6-7-2-4-8-5-3-7;/h7-8H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVLDWXGAGSFCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673953 | |
| Record name | 4-[(Methanesulfonyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
597563-39-8 | |
| Record name | 4-[(Methanesulfonyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Benzyl-Oxy)-1-Oxa-8-Azaspiro[4.5]Decane](/img/structure/B1372137.png)
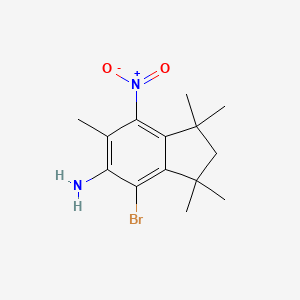

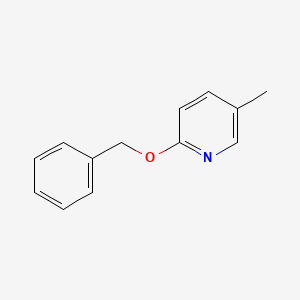
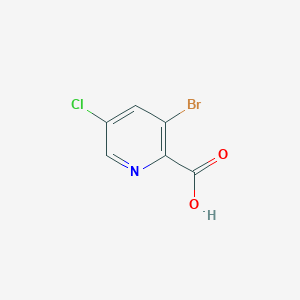

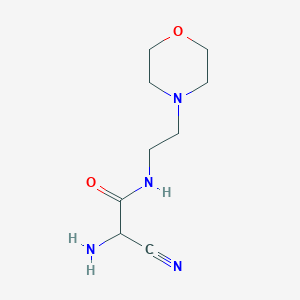
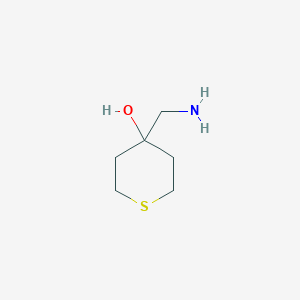
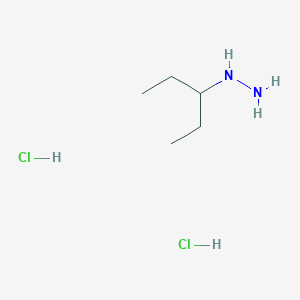


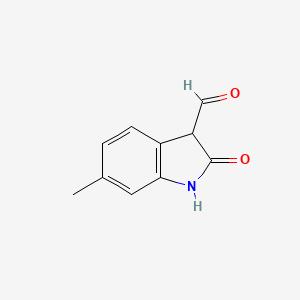

![4-(6-(Bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1372155.png)